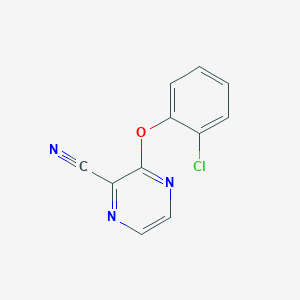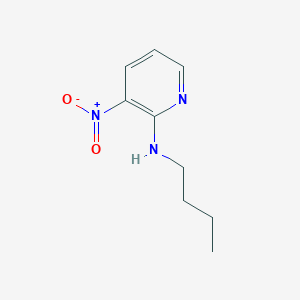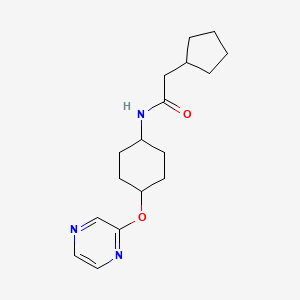
Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C13H12FNO2S . It is a solid substance . This compound is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives like this compound often involves condensation reactions . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . Attached to this ring are a fluorophenyl group, an amino group, and an ethyl carboxylate group .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a predicted melting point of 143.85° C and a predicted boiling point of 446.4° C at 760 mmHg . The density is predicted to be 1.3 g/cm3, and the refractive index is predicted to be n20D 1.60 .科学的研究の応用
Synthesis and Characterization
The synthesis of thiophene derivatives, including Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been achieved through reactions involving bromophenyl and fluorophenyl compounds. These compounds have been characterized using elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction. Such studies provide insights into their crystalline structures, which are crucial for understanding their chemical behaviors and potential applications (Sapnakumari et al., 2014).
Biological Activities
Thiophene derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity. For instance, certain alkyl-substituted thiophene derivatives have demonstrated significant anti-proliferative effects in the mid-nanomolar range with substantial tumor cell selectivity, indicating their potential as prototype drugs for cancer therapy (Thomas et al., 2017).
Antimicrobial and Antioxidant Applications
Novel thiophene-based molecules have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibit excellent antibacterial and antifungal properties, making them potential candidates for pharmaceutical applications. Furthermore, their antioxidant capabilities suggest they could be useful in combating oxidative stress-related diseases (Raghavendra et al., 2016).
Material Science Applications
Thiophene derivatives have found applications in material science, notably in optoelectronic devices. For example, donor-acceptor substituted thiophene dyes have been designed and synthesized for enhanced nonlinear optical limiting, demonstrating their potential in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Safety and Hazards
Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
将来の方向性
The future directions for Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate and similar thiophene derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods could also be a focus of future research .
作用機序
Target of Action
Thiophene-based analogs have been found to be biologically active compounds with a variety of effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives can interact with various targets to exert their effects . For instance, some thiophene derivatives are known to inhibit certain enzymes or interact with receptors to modulate their activity .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways depending on their specific targets . For example, some thiophene derivatives have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 14385° C and a predicted boiling point of 4464° C at 760 mmHg . Its density is predicted to be 1.3 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known effects of thiophene derivatives, it can be speculated that this compound may have a variety of biological effects depending on its specific targets .
Action Environment
The action, efficacy, and stability of Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate can be influenced by various environmental factors. For instance, the compound’s physical state and properties, such as its melting point, boiling point, and density, can affect its stability and action . Furthermore, factors such as pH, temperature, and the presence of other substances can also influence its action and efficacy.
特性
IUPAC Name |
ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJLBJMAHXESLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxoquinazolin-3-yl]acetonitrile](/img/structure/B2923714.png)
![N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
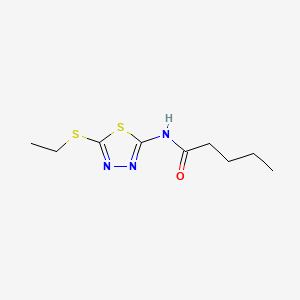
![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2923720.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2923721.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2923723.png)
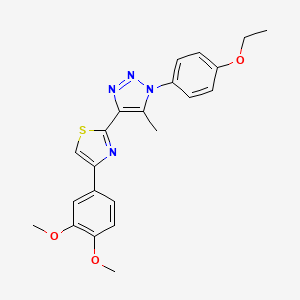
![3-Methyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2923729.png)
![4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2923730.png)
